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molecular formula C15H17ClO3 B8315066 Cyclohexanone, 4-[(acetyloxy)methyl]-4-(4-chlorophenyl)- CAS No. 56327-06-1

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(4-chlorophenyl)-

Cat. No. B8315066
M. Wt: 280.74 g/mol
InChI Key: UPEBIEMEIMNCDY-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

The 4-hydroxymethyl-4-(4-chlorophenyl)cyclohexanone is dissolved in 60 ml. of pyridine and 30 ml. of acetic anhydride. After about 20 hours of standing at room temperature, the mixture is poured into ice and water. The gum that precipitates is extracted with ether. The organic layer is washed successively with water, 2.5 N hydrochloric acid, water, sodium bicarbonate solution and brine, and evaporated to dryness to give 12.8 g. (66% yield) of 4-acetoxymethyl-4-(4-chlorophenyl)cyclohexanone, as an amorphous gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.N1C=CC=CC=1.[C:23](OC(=O)C)(=[O:25])[CH3:24]>O>[C:23]([O:1][CH2:2][C:3]1([C:10]2[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=2)[CH2:4][CH2:5][C:6](=[O:9])[CH2:7][CH2:8]1)(=[O:25])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(CCC(CC1)=O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The gum that precipitates
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
WASH
Type
WASH
Details
The organic layer is washed successively with water, 2.5 N hydrochloric acid, water, sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 12.8 g

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)OCC1(CCC(CC1)=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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